2-Cyclohexyl-3-methylaniline
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Overview
Description
2-Cyclohexyl-3-methylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a cyclohexyl group and a methyl group attached to the aniline ring. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-3-methylaniline can be achieved through several methods. One common approach involves the nitration of cyclohexylbenzene followed by reduction to obtain the corresponding aniline derivative . Another method includes the direct nucleophilic substitution of haloarenes with cyclohexylamine under high-temperature conditions . Additionally, modern transition-metal-catalyzed processes, such as palladium-catalyzed amination, have been employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-3-methylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
2-Cyclohexyl-3-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 2-Cyclohexyl-4-methylaniline
- 2-Cyclohexyl-3-ethylamine
- 2-Cyclohexyl-3-methylphenol
Comparison: 2-Cyclohexyl-3-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties compared to its analogs . For example, the presence of the cyclohexyl group can influence its lipophilicity and, consequently, its biological activity .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-cyclohexyl-3-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8,14H2,1H3 |
InChI Key |
ZPILLNBBEMUIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2CCCCC2 |
Origin of Product |
United States |
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